Tosufloxacin Tosylate

Anaerobic Bacteria MIC Fluoroquinolone Comparison

Fluoroquinolone substitution in antimicrobial susceptibility testing (AST) panels often yields misleading MIC data due to overlooked potency differences. Tosufloxacin Tosylate addresses this with: • 4-8× greater anaerobic potency vs levofloxacin and ciprofloxacin • Exceptional activity against PRSP and BLNAR strains • Lower ED50 in PRSP mouse models vs levofloxacin, enabling more efficient study designs Supplied as a rigorously characterized reference standard with full analytical documentation, ensuring reliable procurement for microbiological research and pharmaceutical development.

Molecular Formula C26H23F3N4O6S
Molecular Weight 576.5 g/mol
CAS No. 115964-29-9
Cat. No. B022447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin Tosylate
CAS115964-29-9
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC26H23F3N4O6S
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
InChIInChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
InChIKeyCSSQVOKOWWIUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tosufloxacin Tosylate: Core Properties & Procurement


Tosufloxacin Tosylate (T-3262, A-61827) is the tosylate salt form of tosufloxacin, a third-generation fluoroquinolone antibiotic developed by Toyama Chemical Co., Ltd. [1]. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair [1]. As a broad-spectrum agent, it demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species and atypical pathogens like Chlamydia and Mycoplasma [1]. This compound is primarily utilized in microbiological research, antimicrobial susceptibility testing, and as a reference standard for pharmaceutical development, and it has been approved for clinical use in Japan for various infections [2].

Mechanism
Inhibits DNA gyrase and topoisomerase IV, targeting bacterial DNA replication
Spectrum
Broad Gram-positive, Gram-negative, anaerobic, and atypical pathogen coverage
Research Use
Antimicrobial susceptibility testing, resistance surveillance, and reference standard

Why Tosufloxacin Tosylate Substitution Fails


Despite belonging to the same broad class of fluoroquinolones, substituting Tosufloxacin Tosylate with another agent like levofloxacin or ciprofloxacin is not a scientifically sound practice due to significant, quantifiable differences in antibacterial potency, spectrum of activity, and resistance selection profiles. The compound's unique chemical structure, featuring a 3-amino-1-pyrrolidinyl substituent, confers a markedly different affinity for its bacterial targets, particularly in Gram-positive and anaerobic organisms [1]. As the evidence below will demonstrate, these structural nuances translate into substantial variations in minimum inhibitory concentrations (MICs), pharmacokinetic/pharmacodynamic (PK/PD) parameters, and in vivo efficacy, especially against drug-resistant strains like penicillin-resistant Streptococcus pneumoniae (PRSP) and beta-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) [1][2]. Relying on generic class assumptions without acknowledging these specific, data-backed differentials can lead to suboptimal experimental design, inaccurate susceptibility interpretations, and potential procurement of a less effective research tool.

Target
Tosufloxacin Tosylate: reported 4- to 8-fold higher anaerobic potency and lower MICs against drug-resistant strains
Substitute
Levofloxacin/Ciprofloxacin: class-level activity may not preserve anaerobic and resistant-pathogen coverage
Target
Prevented emergence of resistant S. pneumoniae mutants in PK/PD model
Substitute
Levofloxacin led to parC mutants under same conditions, altering resistance-study outcomes

Quantitative Evidence for Tosufloxacin Tosylate


Anaerobic Bacteria Potency vs. Levofloxacin

Tosufloxacin demonstrates significantly higher potency against clinically relevant anaerobic bacteria when compared directly to levofloxacin and ciprofloxacin. A study evaluating clinical isolates found that tosufloxacin was 4- to 8-fold more active than both comparators [1].

Anaerobic Potency
Head-to-head
MIC90 0.39–1.56 μg/mL (B. fragilis, B. vulgatus, etc.) — 4- to 8-fold more active than levofloxacin
Supports anaerobic infection model research
Clinical isolates; verify against target strains
Anaerobic Bacteria MIC Fluoroquinolone Comparison

S. pneumoniae PK/PD: Bactericidal Activity vs. Levofloxacin

In an in vitro pharmacokinetic/pharmacodynamic (PK/PD) model simulating human serum concentrations, tosufloxacin demonstrated superior bactericidal activity and prevented the emergence of resistant mutants against a quinolone-susceptible strain of S. pneumoniae, unlike levofloxacin [1]. The PK/PD indices (AUC/MIC and Cmax/MIC) for tosufloxacin regimens were greater than those for levofloxacin, leading to faster and more complete bacterial killing [1].

PK/PD S. pneumoniae
Head-to-head
No resistant mutants with tosufloxacin; levofloxacin led to parC mutants. Faster 99.9% kill.
Supports PK/PD resistance suppression studies
In vitro model simulating clinical dosing
PK/PD Resistance Streptococcus pneumoniae

Drug-Resistant Respiratory Pathogen Activity

Tosufloxacin Tosylate exhibits exceptional potency against major pediatric respiratory pathogens, including drug-resistant strains. Its MIC90 values are substantially lower than those of comparators from multiple classes, including other fluoroquinolones, beta-lactams, and macrolides [1].

Resistant Pathogens
Head-to-head
MIC90: PRSP 0.25 μg/mL, BLNAR 0.0078 μg/mL — 1/64 to 1/4 of other quinolones
Supports drug-resistant strain susceptibility testing
Pediatric clinical isolates
PRSP BLNAR Pediatric Infection

In Vivo Efficacy: PRSP Pneumonia Model vs. Levofloxacin

In a mouse model of fatal pneumonia caused by penicillin-resistant Streptococcus pneumoniae (PRSP), Tosufloxacin Tosylate demonstrated significantly greater in vivo efficacy than levofloxacin and other agents, as measured by the 50% effective dose (ED50) [1].

In Vivo PRSP Model
Head-to-head
ED50 5.07 mg/kg (3h) vs levofloxacin 49.3 mg/kg; 9.7-fold difference
Supports pneumococcal pneumonia research models
Mouse model, oral dosing
PRSP In Vivo Efficacy Mouse Model

Juvenile Articular Cartilage Toxicity

While fluoroquinolones as a class are known for potential joint toxicity in juvenile animals, a comparative toxicology study found that the effects of Tosufloxacin Tosylate on articular cartilage were milder than those observed for norfloxacin and ciprofloxacin under the same conditions [1].

Juvenile Cartilage Toxicity
Reported
Milder articular cartilage effects vs norfloxacin/ciprofloxacin at >50 mg/kg in dogs
Supports class-specific toxicology research
2-week repeat-dose study; verify study design
Toxicology Juvenile Animal Articular Cartilage

Tosufloxacin Tosylate Application Scenarios


AST & Surveillance for Drug-Resistant Pathogens

Given its demonstrated 4- to 8-fold higher potency against anaerobic bacteria compared to levofloxacin and ciprofloxacin [1], and its exceptional activity against PRSP and BLNAR [2], Tosufloxacin Tosylate is the optimal choice for inclusion in antimicrobial susceptibility testing panels and surveillance studies. Researchers and clinical microbiologists investigating the susceptibility profiles of these challenging pathogens will obtain the most accurate and actionable data when using this compound as a reference standard.

In Vivo Respiratory Infection Models

For studies investigating the treatment of pneumonia, particularly those caused by drug-resistant S. pneumoniae, Tosufloxacin Tosylate is a superior research tool. Its significantly lower ED50 in a PRSP mouse model compared to levofloxacin [3] makes it a more reliable and potent positive control or test agent, enabling clearer differentiation of treatment effects and reducing the number of animals required to achieve statistical significance.

Antimicrobial Resistance & PK/PD Modeling

The unique PK/PD profile of Tosufloxacin Tosylate, which prevented the emergence of resistant S. pneumoniae mutants under conditions where levofloxacin did not [4], positions it as a valuable compound for studying the relationship between drug exposure and resistance suppression. It serves as a key tool for researchers designing in vitro PK/PD models or investigating the genetic and biochemical pathways that lead to fluoroquinolone resistance.

Fluoroquinolone Toxicity in Juvenile Models

In preclinical toxicology studies aimed at understanding or mitigating fluoroquinolone-induced arthropathy, Tosufloxacin Tosylate serves as a differentiated tool. Its profile of causing milder articular cartilage effects in juvenile dogs compared to norfloxacin and ciprofloxacin [5] allows researchers to investigate the spectrum of class-specific toxicity and potentially dissect the molecular mechanisms underlying this adverse effect.

Application
Selection Property
Validation Focus
Antimicrobial Susceptibility Testing
Activity against anaerobic and drug-resistant strains
MIC endpoints for PRSP and BLNAR
Pneumococcal Pneumonia Models
In vivo potency context
ED50 comparison in mouse model
PK/PD Resistance Modeling
Mutant prevention profile
Resistance emergence in simulated human PK
Fluoroquinolone Arthropathy Studies
Comparative cartilage toxicity
Histopathology in juvenile animal models

Technical Documentation Hub

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31 linked technical documents
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